Chlorine fluoride
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/ClF/c1-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRRUNXAWXNVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClF | |
| Record name | chlorine fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorine_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Chlorine monofluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorine_monofluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894057 | |
| Record name | Chlorine monofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas; Slightly yellow when liquid; [Merck Index] | |
| Record name | Chlorine monofluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8327 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7790-89-8, 21377-80-0 | |
| Record name | Chlorine fluoride (ClF) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorine monofluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35Chlorine monofluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021377800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorine monofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorine fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORINE MONOFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE4699O6C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Chlorine Fluorides
Emerging Synthetic Routes and Advanced Techniques
Advanced Direct Fluorination via Continuous Flow and Microchannel Reactors
Direct fluorination remains a primary method for synthesizing chlorine fluorides, but modern reactor designs are significantly enhancing its capabilities.
Continuous Flow Reactor Systems for Chlorine Pentafluoride (ClF₅): The use of continuous flow reactor systems represents a significant advancement in the synthesis of chlorine pentafluoride (ClF₅) . This approach involves reacting gaseous fluorine with chlorine or lower chlorine fluorides (ClF, ClF₃) in a controlled flow environment . Research indicates that operating within a temperature range of 100–400°C and pressures of 100 psi or higher can lead to efficient production . A key benefit of these continuous systems is their improved process economics, achieving 90–95% fluorine utilization, which is substantially higher than traditional batch methods . This enhanced utilization directly translates to reduced raw material costs .
| Parameter | Value/Description |
| Compound Synthesized | Chlorine Pentafluoride (ClF₅) |
| Precursors | Gaseous fluorine (F₂), Chlorine (Cl₂) or ClF/ClF₃ |
| Reactor Type | Continuous Flow Reactor |
| Temperature Range | 100–400°C |
| Pressure Range | ≥100 psi |
| Fluorine Utilization | 90–95% |
| Key Advantage | Improved process economics, higher fluorine utilization |
Electrochemical Synthesis Approaches
Electrochemical methods offer a promising avenue for the controlled synthesis of halogen compounds, including chlorine fluorides.
Plasma-Assisted Synthesis in Fluorine Chemistry
While direct synthesis of chlorine fluorides using plasma is not extensively detailed in the provided search results, plasma technology represents an advanced technique in fluorine chemistry google.comumn.edumdpi.comthieme-connect.de. Plasma environments can generate highly reactive species and drive chemical reactions between various fluorine-containing and chlorine-containing materials google.com. This can include the reduction of metal chlorides using hydrogen/argon plasmas, indicating the potential for plasma-assisted routes in generating or manipulating fluorine-containing compounds, although specific applications for the direct synthesis of chlorine fluorides themselves are not elaborated upon in the snippets google.comumn.edumdpi.com.
Reactivity and Reaction Mechanisms of Chlorine Fluorides
Fundamental Reaction Pathways
The reactions of chlorine fluorides are diverse, spanning both inorganic and organic chemistry. They are capable of fluorinating a wide range of materials, often in highly exothermic reactions.
Chlorine fluorides react vigorously with many inorganic substances, including metals, nonmetals, and their compounds. wikipedia.org These reactions typically result in the formation of fluorides, leveraging the high reactivity of the chlorine fluoride (B91410) molecule.
Chlorine trifluoride (ClF₃) is a potent agent for converting metal oxides and chlorides into their corresponding metal fluorides. researchgate.net Research has shown that metal chlorides are generally more susceptible to fluorination than metal oxides, with many chlorides reacting readily even at room temperature. researchgate.net In contrast, the fluorination of metal oxides often requires elevated temperatures, typically above 300°C, due to the higher bond energy of the metal-oxygen bond compared to the metal-chlorine bond. researchgate.net
For example, studies on the fluorination of various metal compounds with ClF₃ gas have provided insights into these interactions. researchgate.net While nickel is resistant to ClF₃ at lower temperatures due to the formation of a passivating nickel fluoride layer, corrosion kinetics change significantly at temperatures above 823 K (550°C). wikipedia.orgresearchgate.net
The following table summarizes several researched reactions:
| Reactant 1 | Reactant 2 | Products | Conditions | Citation |
| Nickel(II) Oxide (NiO) | Chlorine Trifluoride (ClF₃) | Nickel(II) Fluoride (NiF₂), Oxygen (O₂), Chlorine (Cl₂) | Heating | wikipedia.org |
| Silver(I) Chloride (AgCl) | Chlorine Trifluoride (ClF₃) | Silver(II) Fluoride (AgF₂), Chlorine Monofluoride (ClF), Chlorine (Cl₂) | Not specified | wikipedia.org |
| Silver Fluoride (AgF) | Chlorine (Cl₂) | Silver Chloride (AgCl), Chlorine Monofluoride (ClF) | Heating to 220°C | cdnsciencepub.com |
| Metal Chlorides (e.g., ScCl₃, BaCl₂, AlCl₃) | Chlorine Trifluoride (ClF₃) | Corresponding Metal Fluorides | Room Temperature | researchgate.net |
| Metal Oxides (e.g., Sc₂O₃, MgO, Al₂O₃) | Chlorine Trifluoride (ClF₃) | Corresponding Metal Fluorides | > 300°C | researchgate.net |
A significant industrial application of chlorine trifluoride is in the processing and reprocessing of nuclear fuels. byjus.comnih.govsmolecule.com It serves as a powerful fluorinating agent to convert uranium metal into the volatile compound uranium hexafluoride (UF₆). byjus.comvaia.comchegg.com This process is crucial for the separation of uranium isotopes. vaia.comchegg.comyoutube.com The primary reaction is:
U + 3ClF₃ → UF₆ + 3ClF wikipedia.orgbyjus.com
This reaction is a key step in fluoride volatility processes, a dry reprocessing method for spent nuclear fuels. iaea.org These methods aim to separate fissile materials like uranium and plutonium from fission products. iaea.org By carefully controlling reaction conditions, it is possible to achieve separation, as a mixture of chlorine monofluoride and chlorine trifluoride can be used to selectively fluorinate and separate uranium and plutonium. iaea.org
Further studies have investigated the reaction between uranyl fluoride (UO₂F₂) and chlorine trifluoride at temperatures between 50°C and 150°C. osti.gov The reaction yields gaseous products including oxygen, chlorine, chlorine monofluoride, and chloryl fluoride (ClO₂F), although side reactions can complicate the stoichiometry. osti.gov The kinetics of the reaction between uranium compounds and ClF₃ can often be described by a "decreasing sphere mechanism," where the reaction rate is related to the shrinking surface area of the solid reactant. iaea.org
Chlorine fluorides are highly reactive towards organic compounds. wikipedia.org These reactions, often proceeding via substitution or addition mechanisms, replace hydrogen atoms or saturate multiple bonds with fluorine and chlorine. nih.govlibretexts.orglibretexts.org The reactions are typically exothermic and can be initiated by heat or ultraviolet light. libretexts.org
The mechanism of halogenation of alkanes with chlorine, for instance, is a well-understood free-radical chain reaction, which provides a model for understanding the potential reactivity of chlorine fluorides. libretexts.org The high reactivity of chlorine fluorides is due to the relative weakness of the fluorine-fluorine or chlorine-fluorine bond compared to the strong carbon-fluorine bonds that are formed. 20.210.105 In some cases, reactions can proceed through an addition-elimination mechanism, particularly with activated substrates. mdpi.com Studies have also been conducted on the reactions of chlorine fluorides with hydroxyl compounds, indicating their ability to react with functionalized organic molecules. acs.org
Reactions with Inorganic Compounds
Interaction with Metal Oxides and Chlorides
Reaction Kinetics and Mechanistic Studies
Understanding the kinetics and mechanisms of chlorine fluoride reactions is essential for controlling their outcomes. This includes studies on both their formation and their subsequent reactions.
The formation of chlorine fluorides from their constituent elements has been the subject of detailed kinetic studies. Chlorine trifluoride, for example, is prepared by the direct reaction of chlorine and fluorine gas. smolecule.com The stoichiometry of the reaction is:
Cl₂(g) + 3F₂(g) → 2ClF₃(g) vaia.comchegg.combrainly.com
For this reaction, the rate of formation of the product is stoichiometrically related to the rate of disappearance of the reactants. vaia.comyoutube.combrainly.com The relationship can be expressed as:
Rate = +½ d[ClF₃]/dt = -d[Cl₂]/dt = -⅓ d[F₂]/dt youtube.combrainly.com
Kinetic investigations have explored the mechanisms of these formation reactions. The formation of chlorine monofluoride (ClF) has been studied through the reaction of chlorine with chlorine trifluoride osti.gov and through the photochemical reaction between chlorine and fluorine at 365 nm. acs.org Studies have also examined the chemical kinetics of the formation of ClF and ClF₃ initiated by UV radiation. aqa.org.ar
Exploration of Reaction Intermediates
The investigation into the reaction mechanisms of chlorine fluorides necessitates an understanding of the transient species, or reaction intermediates, that are formed during the course of a chemical transformation. These intermediates are often highly reactive and short-lived, making their direct observation challenging. However, their identification is crucial for elucidating the step-by-step pathway of a reaction.
In the formation of chlorine monofluoride from the reaction of chlorine and fluorine, experimental studies suggest the presence of atomic intermediates. In high-temperature environments, such as flames, the principal molecular species expected include the reactants (Cl₂ and F₂), the product (ClF), and the atomic intermediates, chlorine (Cl) and fluorine (F). acs.org The reaction mechanism in these conditions is thought to involve these atomic species as key intermediates in the chain reaction leading to the final product.
Disproportionation reactions of chlorine in hydrogen fluoride (HF) also reveal the formation of specific intermediates, particularly when other reagents are present to facilitate the reaction. For instance, chlorine does not readily disproportionate in pure HF. However, in the presence of silver fluoride (AgF), it can disproportionate to form silver chloride (AgCl) and chlorine monofluoride (ClF). cdnsciencepub.com Similarly, in a solution of hydrogen fluoride containing antimony pentafluoride (SbF₅), chlorine undergoes disproportionation to yield adducts of chlorine monofluoride and hydrogen chloride with SbF₅. cdnsciencepub.com These adducts, such as ClF-SbF₅ and HCl-SbF₅, can be considered stabilized intermediates. cdnsciencepub.com Upon warming, these adducts decompose to release the final disproportionation products and regenerate the SbF₅. cdnsciencepub.com Speculation about intermediates in reactions involving AgBF₄ has considered the formation of a BF₃ adduct with the interhalogen, though this is less certain as the reaction temperatures are often above the decomposition temperature of such an adduct. cdnsciencepub.com
Theoretical Insights into Reaction Dynamics
Theoretical and computational chemistry provide powerful tools for understanding the dynamics of reactions involving chlorine fluorides at a molecular level. These methods allow for the calculation of properties that are difficult or impossible to measure experimentally, such as the precise energetics of reaction pathways and the structure of transition states.
High-level ab initio electronic structure calculations have been extensively used to determine the thermodynamic stabilities of chlorine fluorides. researchgate.net Methods such as Gaussian-3 (G3), Gaussian-3X (G3X), and coupled-cluster theory (e.g., CCSD(T)) are employed to calculate thermochemical properties like heats of formation, ionization potentials, and electron affinities for species such as ClF, ClF₃, and ClF₅. researchgate.netresearchgate.net For many chlorine fluorides, it has been argued that even the "gold standard" CCSD(T) method may not be sufficient to predict enthalpy values with high accuracy if based on atomization schemes, due to the significant multireference character of these compounds. arxiv.orgresearcher.life This highlights the complex electronic structure of hypervalent chlorine fluorides. researchgate.netresearcher.life Consequently, calculation schemes based on isodesmic reactions, where similar types of bonds are broken and formed, are often preferred to achieve more reliable results. researchgate.netarxiv.org
The following table summarizes some of the theoretically predicted thermodynamic properties for various chlorine fluorides, which are crucial for understanding their reactivity.
| Compound | Property | Calculated Value | Method |
| ClF₃ | Stability vs. ClF + F₂ | 24 kcal/mol | Ab initio |
| ClF₅ | Stability vs. ClF + 2F₂ | 42 kcal/mol | Ab initio |
| ClF₇ | Stability vs. ClF + 3F₂ | -16 kcal/mol (unstable) | Ab initio |
This table presents theoretically estimated stabilities for chlorine polyfluorides relative to their dissociation products. The calculations employed ab initio methods with electron correlation and extended basis sets. researchgate.net
Furthermore, theoretical methods provide insights into the potential energy surfaces (PES) of reactions. nih.govresearchgate.net The PES maps the energy of a system as a function of the positions of its atoms, revealing the lowest energy path from reactants to products, which includes transition states and intermediates. For instance, in the context of hydrogen abstraction reactions by chlorine atoms from fluorinated alcohols, direct dynamics methods and canonical variational transition state theory (CVT) have been used. nih.gov These studies involve calculating the potential energy surface information and then evaluating rate constants over a wide range of temperatures. nih.gov While not a direct reaction of a this compound molecule, the methodology is directly applicable. The reactivity is observed to decrease with increased fluorine substitution on the alcohol. nih.gov
Density Functional Theory (DFT) has also been applied as a computationally more affordable method to study reaction pathways, such as elimination curves for chlorine fluorides. arxiv.org Computational analyses of Sₙ2 reactions, for example, evaluate the PES from reactants through an initial complex, a transition state, a final complex, and finally to the products, providing a detailed mechanistic picture. researchgate.net Such studies can also analyze the effects of solvents on reactivity by using models like the polarizable continuum model (PCM). researchgate.net These theoretical approaches have become indispensable for interpreting experimental results and predicting the behavior of reactive systems like chlorine fluorides. researcher.life
Computational and Theoretical Chemistry of Chlorine Fluorides
Quantum Chemical Characterization of Chlorine Fluoride (B91410) Species
Quantum chemical calculations are essential for characterizing the properties of chlorine fluoride species, offering detailed information that complements or guides experimental investigations.
Predicting thermochemical properties like enthalpies of formation and bond dissociation energies is a primary focus, often employing high-level computational methods.
Accurate calculations of standard enthalpies of formation for chlorine fluorides (ClFn, where n = 1–7, and related species like Cl₂F and Cl₃F₂) have been performed using various theoretical schemes, including isodesmic reactions and composite methods scilit.comarxiv.orgresearchgate.netarxiv.orgresearchgate.netunlp.edu.ar. Studies have indicated that while methods like Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) are powerful, they may not always achieve chemical accuracy for enthalpies of formation when using an atomization scheme, particularly for heavier or more hypervalent species, due to significant contributions from higher-order correlation effects scilit.comarxiv.orgnih.govresearchgate.net. For instance, contributions from quadruple excitations can be substantial and positive, exceeding chemical accuracy thresholds in many cases for ClFn (n=2-6) nih.govresearchgate.net. Composite methods like Gaussian-3 (G3) and Gaussian-3X (G3X) have shown promise, with G3X often yielding more accurate enthalpies of formation compared to experimental data for ClF and ClF₃ researchgate.netresearchgate.netacs.org.
Bond dissociation energies (BDEs) for the Cl-F bonds in these compounds are also critical thermochemical parameters. Theoretical studies have calculated these values, with some indicating that the accuracy of BDE predictions is highly dependent on the computational method and basis set used researchgate.netacs.orgacs.orgresearchgate.netacs.org. For example, studies on ClF itself have refined its bond dissociation energy using high-level coupled-cluster methods, including contributions up to pentuple excitations and corrections beyond the Born-Oppenheimer approximation researchgate.netacs.org. The bond dissociation energies for anions like ClFn- have also been calculated, revealing competing dissociation channels researchgate.net.
Ionization energies (IEs) and electron affinities (EAs) of neutral this compound species and their ions are important for understanding their electronic structure and reactivity. Theoretical studies have calculated these values for various ClFn species and their related anions researchgate.netacs.orgresearchgate.net. For instance, the adiabatic electron affinity of ClF has been calculated, with values around 2.25 eV researchgate.net. Comparisons between computational results and experimental data for IEs and EAs of ClF and ClF₃ have shown good agreement, supporting the reliability of methods like G3X researchgate.netacs.org. The trend in ionization energies for halogens, including chlorine, is influenced by factors such as nuclear charge, distance from the nucleus, and shielding effects savemyexams.comacs.orgck12.org. Electron affinities also follow trends, with chlorine generally exhibiting a higher electron affinity than fluorine due to electronic structure considerations quora.comlibretexts.org.
Computational methods are vital for determining the molecular geometry and understanding the nature of chemical bonding in chlorine fluorides. Valence Shell Electron Pair Repulsion (VSEPR) theory provides a qualitative framework for predicting the shapes of interhalogen compounds vedantu.comvpscience.orgallen.in. For example, ClF₃ is predicted to have a T-shaped geometry, arising from sp³d hybridization of the central chlorine atom with three bonding pairs and two lone pairs of electrons vpscience.orgallen.in. ClF₅ is typically described as having a square pyramidal structure allen.inwikipedia.org.
More advanced quantum chemical analyses, such as those employing Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), provide deeper insights into bonding. These methods can characterize bond types, hybridization, and electron distribution researchgate.netrsc.org. For instance, studies on ClF₃ have identified charge-shift bonding character in its Cl-F bonds, with a ratio of potential to kinetic charge density at the bond critical point indicating a character intermediate between ionic and covalent interactions researchgate.netrsc.org. The influence of electron correlation and relativistic effects on molecular structures and geometries has also been investigated, particularly for heavier interhalogen species researchgate.net.
Computational studies aim to characterize the electronic states of chlorine fluorides, including ground and excited states, and to predict their spectroscopic signatures. For example, theoretical studies have investigated the low-lying excited electronic states of related molecules like thiocarbonyl chlorofluoride (ClFCS) using methods such as Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) aip.org. The prediction of vibrational frequencies is also a key aspect, as these directly relate to infrared (IR) and Raman spectroscopic data researchgate.netaip.org. Accurate prediction of vibrational frequencies is crucial for calculating thermal contributions to thermodynamic properties researchgate.net. Electron resonance spectra of atoms like fluorine and chlorine in their ground and excited states have been studied, providing insights into atomic electronic structures relevant to molecular behavior aip.org.
Enthalpies of Formation and Bond Dissociation Energies
Molecular Structure and Bonding Analyses
Advanced Computational Methodologies
The accurate prediction of the properties of chlorine fluorides often necessitates the use of advanced computational methodologies. High-level thermochemical procedures that approximate CCSDT(Q) and CCSDTQ5 energies at the complete basis set limit are employed to capture the significant contributions from post-CCSD(T) correlation effects nih.govresearchgate.net. This includes considering higher-order triple, quadruple, and even quintuple excitations, as well as corrections beyond the nonrelativistic and Born-Oppenheimer approximations nih.govresearchgate.netresearchgate.netacs.org.
Density Functional Theory (DFT) is frequently used as a computationally more affordable alternative, especially for exploring reaction pathways or characterizing larger systems, although its accuracy can vary depending on the functional and the specific property being investigated scilit.comarxiv.orgresearchgate.net. Composite methods, such as the G3 and G3X theories, are also widely applied for their balance of accuracy and computational cost in thermochemical predictions researchgate.netresearchgate.netacs.org. The choice of basis sets is critical, with calculations often requiring large, correlation-consistent basis sets, sometimes up to octuple-ζ, to achieve convergence within chemical accuracy for certain properties researchgate.netacs.org. The analysis of multireference character and the use of diagnostics like T1 and D1 are important for identifying systems where single-reference coupled-cluster methods might struggle, highlighting the need for more robust theoretical treatments nih.govresearchgate.net.
Coupled Cluster and Gaussian Models in Fluorine Chemistry
High-level ab initio methods, particularly those based on Coupled Cluster (CC) theory, are instrumental in achieving high accuracy for the electronic structure and thermochemical properties of molecules like chlorine fluorides. Gaussian models, referring to the use of Gaussian-type basis sets, are fundamental to these calculations. Methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] and Multireference Configuration Interaction (MRCI) are employed to capture electron correlation effects accurately. These methods are essential for describing the complex bonding in hypervalent chlorine fluorides and their ions.
Research has shown that highly correlated ab initio calculations, often employing large correlation-consistent basis sets (e.g., aug-cc-pVnZ, where n=T, Q, 5), provide results in excellent agreement with experimental data for diatomic species like ClF. For instance, calculations using MRCI and single-reference coupled-cluster methods with quintuple and sextuple zeta basis sets have yielded reliable equilibrium bond distances and dissociation energies for ClF and its ions researchgate.netuoa.gr. These studies have also been crucial in settling lingering questions regarding their electronic states and energetics.
Table 1: Calculated Properties of Chlorine Monofluoride (ClF) using High-Level Ab Initio Methods
| Method | Equilibrium Bond Length (Å) | Dissociation Energy (D₀, kcal/mol) | Electron Affinity (EA, eV) | Reference(s) |
| MRCI/quintuple zeta | 1.6284 | 60.35 | N/A | researchgate.net |
| RCCSD(T)/aug-cc-pV5Z | 1.6284 | 60.35 | 2.25 | uoa.gr |
| CCSD(T)/aug-cc-pVTZ (difference) | N/A | N/A | N/A | nist.gov |
Note: The CCSD(T)/aug-cc-pVTZ calculation in nist.gov focuses on core correlation effects, showing minimal difference (0.0006 Å) compared to full correlation for the bond length.
The application of these methods to more complex polyatomic chlorine fluorides (e.g., ClF₃, ClF₅) reveals that higher-order correlation effects, beyond CCSD(T), can become significant. Studies on the ClF<0xE2><0x82><0x99> series (n=2-6) indicate that contributions from quadruple and quintuple excitations can be substantial, sometimes exceeding the threshold for chemical accuracy when using atomization schemes researchgate.netnih.gov. This highlights the challenge in obtaining highly accurate thermochemical data for these hypervalent species using standard CCSD(T) calculations alone, often necessitating the use of isodesmic reactions or more advanced coupled-cluster treatments like CCSDT(Q) unlp.edu.ar.
Density Functional Theory Applications and Limitations
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For chlorine fluorides, DFT methods, including Generalized Gradient Approximations (GGAs) and hybrid functionals (e.g., B3LYP, PBE0), are widely used to predict molecular geometries, vibrational frequencies, and thermochemical properties uoa.grresearchgate.netscispace.commdpi.comissr-journals.org.
DFT calculations have been employed to optimize the geometries of various chlorine fluorides and their related species. For example, comparisons between B3LYP and PBE0 functionals have been made for uranium fluorides, showing that these hybrid functionals generally provide reliable bond lengths and angles, often in good agreement with experimental data or higher-level ab initio calculations scispace.commdpi.com. However, the accuracy of DFT can be sensitive to the choice of functional and the specific properties being investigated.
Table 2: Comparison of Calculated Properties for ClF₃ using DFT and Higher-Level Methods
| Property | DFT (e.g., B3LYP) | CCSD(T) | Post-CCSD(T) Contributions | Reference(s) |
| Cl-F Bond Length (Å) | ~1.60-1.65 | ~1.60-1.65 | N/A | uoa.grresearchgate.netnih.gov |
| Cl-F Bond Dissociation Energy (kcal/mol) | Varies by functional | ~50-60 | ~+1.387 | researchgate.netnih.gov |
Note: Specific DFT bond lengths for ClF₃ are not explicitly detailed in the provided snippets to be directly tabulated here, but general trends from related studies suggest values in this range. The key takeaway is the significant post-CCSD(T) contribution to energy.
Limitations of DFT for Chlorine Fluorides: Despite its utility, DFT faces challenges when applied to systems with significant multi-reference character or strong electron correlation, which can be present in hypervalent and highly reactive species like chlorine fluorides researchgate.netnih.govunlp.edu.arresearchgate.net.
Multi-reference Character: For systems where single-reference methods like CCSD(T) might struggle due to near-degeneracy of electronic configurations, DFT approximations can sometimes fail to capture the nuances of bonding. The ClF<0xE2><0x82><0x99> series, due to increasing hypervalency, exhibits increasing multi-reference character, making them challenging test cases for DFT researchgate.netnih.gov.
Thermochemistry Accuracy: When using atomization schemes for thermochemical calculations, standard DFT functionals may not achieve the desired chemical accuracy, especially when compared to high-level coupled-cluster methods that include higher-order excitations unlp.edu.arresearchgate.net. This necessitates careful benchmarking and the potential use of isodesmic reactions or hybrid approaches.
Self-Interaction and Delocalization Errors: Like many other systems, chlorine fluorides can be susceptible to self-interaction and delocalization errors inherent in some DFT approximations, affecting the accuracy of calculated electronic properties and reaction barriers researchgate.nettandfonline.com.
Solvation Models and Intermolecular Interactions
The behavior of chlorine fluorides in condensed phases or their interactions with other molecules are often studied using solvation models and computational analysis of intermolecular forces.
Solvation Models: Studies on the solvation of halide ions (F⁻ and Cl⁻) by water provide insights into how charged species interact with polar solvents. Using methods like Effective Fragment Potentials (EFPs) combined with Monte Carlo simulations, or Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, researchers have estimated the number of water molecules required to form a complete solvation shell around these ions.
Table 3: Solvation of Halide Ions by Water
| Ion | Method Used | Number of Water Molecules for Complete Solvation | Reference(s) |
| F⁻ | EFP/Monte Carlo | 15 | colab.wsresearchgate.netacs.org |
| Cl⁻ | EFP/Monte Carlo | 18 | colab.wsresearchgate.netacs.org |
| F⁻ | QM/MM (test simulations) | Tighter coordination, shorter distances | nih.gov |
Note: QM/MM simulations in nih.gov highlight that the QM description of the first solvation shell leads to tighter coordination and shorter distances compared to MM force fields.
Intermolecular Interactions: Theoretical investigations also explore intermolecular interactions involving fluorine and chlorine atoms. These can include:
Halogen Bonding: Chlorine atoms, due to the presence of a σ-hole (a region of positive electrostatic potential opposite the covalent bond), can participate in halogen bonding with electron-rich atoms (like lone pairs on oxygen or nitrogen) nih.govresearchgate.net. While fluorine's σ-hole is smaller than that of chlorine, it can still engage in interactions, particularly in specific contexts like C-H···F hydrogen bonds researchgate.netresearchgate.netrsc.org.
Hydrogen Bonding: Fluorine atoms are known to act as hydrogen bond acceptors, influencing molecular conformation and crystal packing researchgate.netresearchgate.netrsc.org. Studies on organic fluorine compounds have quantified the strength and nature of C-H···F interactions, finding them to be stabilizing researchgate.netrsc.org.
Interactions with Water: Beyond simple ion solvation, theoretical studies examine how molecules like water interact with interhalogens. For example, calculations on H₂O···Cl₂ complexes have investigated ground and excited states, determining interaction energies and predicting spectral shifts due to these interactions uci.edu.
These computational studies are vital for understanding the subtle forces that govern the behavior of chlorine fluorides in complex chemical environments and in their interactions with other molecular species.
List of Compound Names:
this compound (ClF)
Chlorine trifluoride (ClF₃)
Chlorine pentafluoride (ClF₅)
Chlorine monofluoride anion (ClF⁻)
Chlorine monofluoride cation (ClF⁺)
Chlorine difluoride anion (ClF₂⁻)
Chlorine tetrafluoride anion (ClF₄⁻)
Chlorine hexafluoride (ClF₆)
Chlorine oxyfluoride (ClFO₃)
Chlorine difluoride cation ([ClOF₂]⁺)
Applications of Chlorine Fluorides in Advanced Chemical Processes
Industrial Chemical Manufacturing and Processing
In industrial chemical manufacturing, chlorine fluorides serve as essential reagents and precursors for producing a range of specialized compounds. Their ability to introduce fluorine atoms into molecules or to facilitate high-temperature reactions makes them indispensable in certain synthetic pathways.
Role in Specialty Fluorochemical Production
Chlorine fluorides, especially ClF₃, are utilized as potent fluorinating agents in the synthesis of specialty fluorochemicals. These compounds are crucial for creating materials with unique properties, such as high thermal stability, chemical inertness, and specific electrical characteristics, which are vital for industries like pharmaceuticals, agrochemicals, and advanced polymers. The high reactivity of ClF₃ allows for efficient fluorination of various organic and inorganic compounds, enabling the production of complex fluorinated molecules that are otherwise difficult to synthesize procurementresource.com.
Precursor in Uranium and Molybdenum Hexafluoride Synthesis
Chlorine fluorides play a significant role as precursors in the synthesis of metal hexafluorides, notably uranium hexafluoride (UF₆) and molybdenum hexafluoride (MoF₆) researchgate.netwikipedia.orgchemsrc.comgoogle.com. Uranium hexafluoride is a key compound in the nuclear fuel cycle, used for uranium enrichment procurementresource.comwikipedia.orgosti.gov. The process typically involves the reaction of uranium tetrafluoride (UF₄) with a fluorinating agent. While elemental fluorine (F₂) is a common fluorinating agent, chlorine fluorides can also be employed, sometimes offering advantages in specific reaction conditions or purity requirements. For molybdenum, MoF₆ is synthesized through reactions involving molybdenum metal or its halides with fluorine or other fluorinating agents, where chlorine fluorides can be involved in the broader fluorination chemistry chemsrc.comgoogle.comosti.gov.
Materials Science and Surface Engineering Applications
The extreme reactivity and etching capabilities of chlorine fluorides make them highly valuable in materials science and surface engineering, particularly in the fabrication and maintenance of high-technology equipment.
Chemical Vapor Deposition (CVD) Reactor Cleaning
Chlorine trifluoride (ClF₃) is widely recognized for its efficacy in cleaning Chemical Vapor Deposition (CVD) reactors, especially those used for silicon carbide (SiC) deposition researchgate.netscientific.netscientific.netscite.aiinhancetechnologies.comskyquestt.comscirp.orggiiresearch.comscirp.orgresearchgate.netsesha.org. During SiC CVD processes, unwanted silicon carbide particles and films can deposit on reactor components like the susceptor. ClF₃ acts as a powerful etchant, effectively removing these residues, even the highly stable SiC films, at temperatures below 570°C researchgate.netscientific.netscientific.netscite.ai. The process often involves protecting the susceptor surface with a pyrolytic carbon (PPyC) coating, which exhibits a low etching rate by ClF₃, allowing for efficient cleaning with minimal damage to the reactor components researchgate.netscientific.netscite.aiscirp.org. Research has focused on optimizing cleaning parameters, such as temperature, gas concentration, and duration, to maximize cleaning efficiency while preserving the integrity of the reactor's internal surfaces researchgate.netscientific.netresearchgate.net. For instance, ClF₃ can clean SiC films from susceptors at temperatures between 400-460°C within 15-30 minutes researchgate.net.
Etching Processes in Semiconductor Manufacturing
Beyond reactor cleaning, chlorine fluorides, particularly ClF₃, are employed in specific etching processes within semiconductor manufacturing skyquestt.comdatahorizzonresearch.comresearchgate.netpmarketresearch.comskyquestt.comskhynix.compmarketresearch.com. Their high reactivity allows for precise removal of materials, such as silicon oxides and contaminants, from wafer surfaces, which is critical for creating intricate microstructures and circuit patterns in integrated circuits datahorizzonresearch.comresearchgate.net. ClF₃ can etch silicon, often anisotropically at lower temperatures and isotropically at higher temperatures researchgate.net. The process requires careful control of parameters like temperature, concentration, and gas flow to achieve the desired etching profiles and selectivity, minimizing damage to sensitive semiconductor layers researchgate.netpmarketresearch.comresearchgate.net. ClF₃ has also been noted for its potential to reduce emissions compared to traditional cleaning agents like NF₃ in certain semiconductor fabrication steps pmarketresearch.com.
Synthesis of Protective Film Materials
Chlorine trifluoride can be used in the synthesis of protective film materials. For example, it has been employed to convert metal oxides and chlorides into metal fluorides, such as those of scandium, lanthanum, strontium, barium, magnesium, and aluminum scirp.orgscirp.orgresearchgate.net. These metal fluorides, synthesized at temperatures ranging from room temperature to 700°C, can exhibit high melting points and thermal stability, making them suitable for use as protective coatings against corrosive and high-temperature environments, including those involving chlorine trifluoride itself scirp.orgscirp.orgresearchgate.net.
Energetic Materials Research (historical context, no current usage)
The mid-20th century saw intensive research into advanced rocket propulsion systems, driving the exploration of highly energetic oxidizers. Among these, interhalogen compounds such as chlorine trifluoride (ClF3) and chlorine pentafluoride (ClF5) emerged as significant candidates, considered for their potent oxidizing capabilities and hypergolic properties sesha.orgdogemicrosystems.caasme.orgbritannica.comembibe.com. These compounds were investigated as potential alternatives to elemental fluorine (F2), which, despite its high energy potential, presented considerable handling challenges due to its extremely low boiling point and high reactivity sesha.orgdogemicrosystems.caasme.orgbritannica.com. The focus of this research was to leverage their inherent reactivity for liquid-fueled rockets, with the understanding that their extreme hazards ultimately precluded their widespread operational adoption.
Chlorine Trifluoride (ClF3) in Historical Rocketry
Chlorine trifluoride (ClF3) garnered substantial attention for its exceptional reactivity and oxidizing power. Its historical significance in energetic materials research traces back to World War II, when German efforts explored its use as an incendiary material and in flamethrowers due to its extreme hypergolic nature with fuels sesha.orgdogemicrosystems.cawikipedia.orgchemeurope.comtestbook.com. Post-war, particularly from the late 1940s through the early 1950s, various U.S. agencies and companies conducted extensive testing of ClF3 as a liquid rocket oxidizer sesha.orgdogemicrosystems.caasme.orgwikipedia.org. It was recognized as a promising storable oxidizer, containing a substantial percentage of fluorine by weight sesha.org.
Research findings indicated that ClF3 offered highly favorable performance characteristics in rocket motors. When paired with fuels such as hydrazine (B178648) or ammonia, it demonstrated smooth engine operation and achieved near theoretical energy output. This was largely attributed to its instantaneous hypergolic ignition with virtually all fuels, meaning no ignition delay was ever successfully measured sesha.orgwikipedia.orgchemeurope.comsobrief.comacs.org. Specifically, tests with hydrazine showed a superior specific impulse compared to other common fuel-oxidizer combinations astronautix.com.
However, the extreme reactivity of ClF3 presented formidable challenges that ultimately prevented its operational use in rocket propulsion systems. All materials of construction, including metals and seals, required meticulous selection, cleaning, and passivation to prevent ignition or burning upon contact with ClF3 sesha.orgdogemicrosystems.ca. Incidents, such as a spill in the 1960s where concrete was reported to have ignited, highlighted its exceptionally hazardous nature and its ability to ignite even materials typically considered non-flammable asme.orgchemeurope.comtestbook.com. Furthermore, its inherent toxicity and the generation of hazardous by-products of fluorination were significant concerns sesha.orgdogemicrosystems.ca.
Chlorine Pentafluoride (ClF5) as a Potential Oxidizer
Chlorine pentafluoride (ClF5) was also investigated as a potential oxidizer for rocket propulsion. Research indicated that ClF5 offered the possibility of achieving a higher maximum specific impulse compared to ClF3 wikipedia.org. Nevertheless, similar to ClF3, it shared comparable severe difficulties in handling due to its extreme reactivity and hazardous nature wikipedia.org. Additionally, the significant generation of hydrogen fluoride (B91410) in its exhaust fumes acted as a further deterrent. Consequently, ClF5 has not been employed in any large-scale rocket propulsion systems wikipedia.orgwikipedia.org.
Data Table: Historical Energetic Material Properties
| Compound/System | Property | Value | Unit | Source Index |
| ClF3/Hydrazine | Specific Impulse (Vacuum) | 338 | s | astronautix.com |
| ClF3/Hydrazine | Specific Impulse (Sea Level) | 294 | s | astronautix.com |
| ClF3/Hydrazine | Optimum O/F Ratio | 2.77 | - | astronautix.com |
| ClF3/Hydrazine | Combustion Temperature | 3,895 | K | astronautix.com |
| ClF3/Hydrazine | Characteristic Velocity (c) | 1,825 | m/s | astronautix.com |
| ClF3 | Oxidizer Density | 1.830 | g/cc | astronautix.com |
| ClF3 | Oxidizer Boiling Point | 12 | °C | astronautix.com |
| ClF5 | Formula | ClF5 | - | wikipedia.orgwebelements.co.uk |
| ClF5 | Molar Mass | 130.445 | g/mol | wikipedia.orgwebelements.co.uk |
| ClF5 | Boiling Point | -13.1 | °C | wikipedia.orgwebelements.co.ukontosight.ai |
| ClF5 | Melting Point | -103 | °C | wikipedia.orgwebelements.co.uk |
Environmental Chemical Behavior of Chlorine Fluorides Excluding Ecological Impact on Living Organisms
Atmospheric Chemistry and Fate
The atmospheric behavior of chlorine fluorides is dominated by their high reactivity, leading to rapid transformation into other species upon release.
Formation and Degradation Pathways in the Atmosphere
Upon release into the atmosphere, particularly in the presence of moisture, chlorine trifluoride (ClF₃) undergoes rapid hydrolysis and decomposition. These processes lead to the formation of various secondary products. Initial model runs simulating atmospheric releases of ClF₃ indicate the rapid generation of hydrogen fluoride (B91410) (HF) and chlorine dioxide (ClO₂) noaa.govnoaa.govunt.eduntis.govnih.govchemicalbook.com. Chlorine monofluoride (ClF) can also be formed as a decomposition product dogemicrosystems.ca. In general, interhalogen compounds like ClF₃ interact actively with atmospheric gases, leading to the formation of hydrogen halides (such as HF and HCl), and various chlorine oxyfluorides and oxides, which can subsequently form more stable complexes with water researchgate.net.
The degradation pathways for halogen-containing compounds in the atmosphere generally involve reactions with hydroxyl radicals (OH) and photolysis, leading to the formation of reactive radicals and subsequent products acs.org. While specific degradation pathways for chlorine fluorides themselves are less detailed in the provided literature, their inherent instability and reactivity suggest rapid transformation rather than long atmospheric persistence.
Interactions with Atmospheric Constituents (excluding ozone depletion)
The most significant interaction of chlorine fluorides with atmospheric constituents involves water vapor. Chlorine trifluoride reacts violently with water, producing hydrogen fluoride (HF) and hydrogen chloride (HCl), along with other oxyhalogen compounds noaa.govnoaa.govchemicalbook.comdogemicrosystems.ca. This reaction is highly exothermic and can be explosive chemicalbook.com.
Behavior in Geochemical Systems
The behavior of chlorine and fluorine, the constituent elements of chlorine fluorides, within geochemical systems is primarily observed during processes like the thermal treatment of coals and their subsequent distribution in inorganic matrices.
Release and Distribution during Thermal Treatment of Coals
During the thermal treatment of coals, such as combustion, pyrolysis, and gasification, chlorine and fluorine present in the coal matrix are released and distributed among various products. Approximately 90% of the chlorine in coal is released into the flue gas, predominantly as hydrogen chloride (HCl) vapor, during combustion researchgate.net. Studies on coal gasification indicate that under steam (H₂O) atmosphere at 1000°C, release ratios can be as high as 98% for chlorine and 94% for fluorine nih.govacs.org. Fluorine is generally more stable than chlorine during these processes nih.govacs.org.
The released halogens can be absorbed onto fly ash and bottom ash, though the enrichment of chlorine in these solid by-products is typically low, indicating that the majority partitions into the flue gas researchgate.netmdpi.comepa.govnih.gov. For instance, about 94.5% of fluorine in coal is emitted as gaseous fluorine during pulverized-coal combustion nih.gov. The presence of water vapor in gasification atmospheres can promote the release of both fluorine and chlorine, likely due to reactions with associated salts within the coal nih.govacs.org.
Table 1: Release of Fluorine and Chlorine during Coal Thermal Treatment
| Process Type | Element | Typical Release Form(s) | Approximate Release Ratio/Percentage | Notes |
| Combustion | Chlorine (Cl) | HCl, Cl₂ | ~90% as HCl in flue gas researchgate.net | Can be absorbed onto fly ash/bottom ash researchgate.netmdpi.comepa.govnih.gov; promotes equipment corrosion researchgate.net |
| Gasification (1000°C, H₂O) | Chlorine (Cl) | HCl, Cl₂ | ~98% nih.govacs.org | Release promoted by H₂O; partitioning into flue gas is significant mdpi.com |
| Combustion | Fluorine (F) | HF, F₂ | ~94.5% as gaseous F nih.gov | More stable than Cl nih.govacs.org; can be incorporated into clay minerals/minerals mdpi.com; low enrichment in fly ash/bottom ash nih.gov |
| Gasification (1000°C, H₂O) | Fluorine (F) | HF, F₂ | ~94% nih.govacs.org | Release promoted by H₂O |
Speciation and Mobility in Inorganic Matrices
In geochemical systems, fluorine and chlorine exhibit mobility and can be incorporated into various inorganic matrices. Fluorine is found in sedimentary minerals such as phosphorites, phosphates, carbonates, silicates, and clay minerals mdpi.commdpi.com. Chlorine acts as a dominant ligand facilitating metal transport in hydrothermal solutions mdpi.com. The ratios of elements to chlorine in sediments can serve as tracers for fluid evolution and water-rock interactions mdpi.com.
During coal combustion, a portion of the fluorine and chlorine content from the coal is retained in the fly ash and bottom ash nih.govresearchgate.net. Fluorine in fly ash primarily exists in inorganic forms, with its solubility being dependent on pH researchgate.net. Interhalogen compounds, such as chlorine trifluoride, are highly reactive with inorganic materials. They can react violently with metal oxides and silicon dioxide, leading to the formation of metal fluorides or silicates and the release of diatomic halogens chemicalbook.comwikipedia.org. This reactivity implies that chlorine fluorides, if present, would readily interact with and potentially transform inorganic matrices, though their specific speciation within these matrices is not extensively detailed in the provided literature.
Compound List:
Chlorine fluoride (general term)
Chlorine monofluoride (ClF)
Chlorine trifluoride (ClF₃)
Chlorine pentafluoride (ClF₅)
Analytical Techniques for Chlorine Fluoride Characterization and Process Monitoring
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for identifying and characterizing chlorine fluoride (B91410) species by analyzing their interaction with electromagnetic radiation. These methods provide insights into molecular structure, bonding, and vibrational properties.
Chromatographic Separation and Detection
Chromatographic techniques are employed to separate complex mixtures and quantify individual components, including this compound or its related species.
Ion Chromatography for Halogen Determination in Chemical Matrices
Ion chromatography (IC) is a highly effective method for separating and quantifying ionic species, including fluoride and chloride ions, which are relevant in the analysis of this compound and its decomposition products or reaction intermediates thermofisher.comchromatographyonline.comchromatographyonline.competro-online.comresearchgate.netresearchgate.netthermofisher.comatlas-scientific.comastm.orgresearchgate.netwrc.org.za.
Potentiometric and Electrode-Based Methods for Related Fluorine/Chlorine Species
Potentiometric methods, particularly those using ion-selective electrodes (ISEs), are widely applied for the determination of fluoride and chloride ions.
Advanced Analytical Methodologies for Trace Analysis in Industrial Contexts
Beyond standard spectroscopic and chromatographic techniques, advanced methods are employed for sensitive and specific detection of this compound and related species, especially at trace levels in industrial environments.
Challenges and Future Research Directions in Chlorine Fluoride Chemistry
Bridging Experimental and Theoretical Discrepancies
A significant challenge in chlorine fluoride (B91410) chemistry lies in the discrepancies that can arise between theoretical predictions and experimental observations, particularly concerning their thermochemical properties and reactivity. The extreme reactivity of these compounds makes precise experimental measurements difficult, often leading to reliance on theoretical calculations for understanding their behavior.
Recent theoretical studies have employed advanced quantum chemistry methods, such as coupled cluster (CCSD(T)) and density functional theory (DFT), to predict properties like heats of formation and proton affinities researchgate.netacs.orgunlp.edu.ar. However, some studies suggest that standard theoretical approaches, like the atomization reaction scheme with CCSD(T), may not achieve the desired chemical accuracy for many chlorine fluorides researchgate.netunlp.edu.ar. This is attributed to complex electronic structures and potential multireference character within these molecules. Isodesmic reactions have emerged as a more reliable theoretical approach for determining accurate thermochemical data for chlorine fluorides, often yielding results that exceed the accuracy of atomization schemes unlp.edu.ar.
Table 8.1.1: Comparison of Theoretical Approaches for Chlorine Fluoride Thermochemistry
| Compound | Property | Theoretical Method | Calculated Value (kcal mol⁻¹) | Notes on Accuracy/Discrepancy | Source |
| ClF | Heat of Formation | G3/G3X | ~21.0 | Good agreement with experimental data | researchgate.net |
| ClF₃ | Heat of Formation | G3/G3X | ~66.0 | Good agreement with experimental data | researchgate.net |
| ClF₅ | Heat of Formation | G3/G3X | ~103.0 | Good agreement with experimental data | researchgate.net |
| ClF₅ | Heat of Formation | CCSD(T)/CBS (atomization) | 254.5 | Potential for large errors | unlp.edu.ar |
| ClF₅ | Heat of Formation | Isodesmic Reactions | > 254.5 (exceeds atomization) | Higher accuracy expected | unlp.edu.ar |
The lack of comprehensive experimental thermochemical data for many this compound species further complicates validation efforts unlp.edu.ar. Future research directions must focus on developing and refining theoretical models to accurately predict the behavior of these reactive species. Simultaneously, efforts should be directed towards obtaining high-quality experimental data through advanced techniques to validate these theoretical predictions, thereby bridging the gap between computational and empirical understanding.
Development of Novel and Selective Synthetic Methods
The synthesis of chlorine fluorides, particularly ClF₃ and ClF₅, is inherently challenging due to their extreme reactivity, often leading to explosive reactions with common materials and even atmospheric moisture libretexts.orgnih.gov. Current established methods involve direct reactions between chlorine and fluorine under controlled conditions. For instance, chlorine monofluoride (ClF) is synthesized by reacting chlorine with fluorine at approximately 473 K libretexts.orgbyjus.comvedantu.comslideshare.netallen.in. Chlorine trifluoride (ClF₃) is typically prepared by reacting chlorine with an excess of fluorine at around 250 °C, often in a nickel tube to withstand the corrosive conditions libretexts.orgnih.gov. Chlorine pentafluoride (ClF₅) is then synthesized by reacting ClF₃ with fluorine at elevated temperatures and pressures libretexts.orgslideshare.net.
Table 8.2.1: Common Synthesis Routes for Chlorine Fluorides
| Compound | Reactants | Conditions | Product Properties | Source |
| ClF | Cl₂, F₂ | 473 K | Colorless gas | libretexts.orgbyjus.comvedantu.comslideshare.netallen.in |
| ClF₃ | Cl₂, excess F₂ | 250 °C, Nickel tube | Colorless gas/pale-green liquid | libretexts.orgnih.gov |
| ClF₅ | ClF₃, F₂ | High temperature and pressure | Colorless gas | libretexts.orgslideshare.net |
The primary challenge in synthesis is achieving selectivity and controlling the reaction to prevent hazardous uncontrolled reactions or the formation of unwanted byproducts. The high reactivity means that even minor deviations in temperature, pressure, or reactant ratios can lead to safety incidents or reduced yields.
Future research should focus on developing novel synthetic methodologies that offer greater control and selectivity. This could involve exploring new catalytic systems that facilitate milder reaction conditions, investigating alternative fluorinating agents, or employing microreactor technology to manage the exothermic nature of these reactions more effectively and improve safety. The development of synthetic routes that yield higher purity products with fewer hazardous byproducts will be crucial for enabling broader applications.
Exploration of New Applications in Advanced Materials and Chemical Synthesis
Chlorine fluorides, particularly ClF₃ and ClF₅, are potent fluorinating and oxidizing agents, making them valuable in specific industrial and chemical synthesis contexts. Their current applications leverage this reactivity:
Semiconductor Industry: ClF₃ is utilized for plasma-less cleaning and etching of chemical vapor deposition (CVD) chambers. Its ability to remove semiconductor material from chamber walls without requiring chamber disassembly is a significant advantage wikipedia.orgaakash.ac.inalliedmarketresearch.com.
Nuclear Fuel Processing: ClF₃ is employed in the production of uranium hexafluoride (UF₆) from uranium metal, a critical step in nuclear fuel enrichment byjus.comwikipedia.orgaakash.ac.inbyjus.com.
Chemical Synthesis: They serve as powerful fluorinating agents, introducing fluorine atoms or oxygen functional groups into organic molecules, which is beneficial in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials ontosight.aismolecule.com.
Propellants: Historically, ClF₃ and ClF₅ have been investigated as high-performance storable oxidizers for rocket propellant systems, although handling concerns have limited their widespread use nih.govwikipedia.orgontosight.aigoogle.com.
Table 8.3.1: Applications of Chlorine Fluorides
| Compound | Application Area | Specific Use | Notes | Source |
| ClF₃ | Semiconductor Industry | Cleaning/etching of CVD chambers | Plasma-less operation | wikipedia.orgaakash.ac.inalliedmarketresearch.com |
| ClF₃ | Nuclear Fuel Processing | Production of UF₆ | For 235U enrichment | byjus.comwikipedia.orgaakash.ac.inbyjus.com |
| ClF₃ | Chemical Synthesis | Fluorinating agent | Synthesis of complex molecules | byjus.comsmolecule.com |
| ClF₅ | Chemical Synthesis | Fluorinating agent | Synthesis of complex molecules | ontosight.aismolecule.com |
| ClF₃, ClF₅ | Rocket Propellants | Oxidizer component | Investigated, handling concerns | nih.govwikipedia.orgontosight.aigoogle.com |
Future research directions aim to expand these applications and explore new frontiers. The development of safer handling protocols could enable their use in a wider array of industrial processes. In materials science, their potential for synthesizing novel fluorinated polymers, coatings, or advanced ceramics with tailored properties warrants further investigation. Furthermore, their potent fluorinating capabilities could be harnessed for more selective and efficient synthesis of complex organic molecules, including those with pharmaceutical or electronic applications. One potential, though still under exploration, is the use of ClF₅ in nuclear fuel reprocessing for the conversion of plutonium dioxide to plutonium hexafluoride smolecule.com.
Methodological Advancements in Analytical Characterization
The inherent reactivity and corrosiveness of chlorine fluorides pose significant challenges for their analytical characterization. Standard analytical techniques may be incompatible with these compounds, leading to decomposition or reaction within the analytical instrumentation.
Current characterization often relies on a combination of spectroscopic methods and theoretical calculations. For instance, high-resolution nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate the molecular structure of ClF₅ smolecule.com. Fourier Transform Ion Cyclus Resonance (FT-ICR) mass spectrometry has been employed to study the gas-phase chemistry of related ions involving chlorine and fluorine acs.org. However, the extreme reactivity means that direct sampling and analysis can be problematic.
Table 8.4.1: Analytical Techniques and Challenges for Chlorine Fluorides
| Analytical Technique | Application/Method | Challenges | Future Directions | Source |
| Spectroscopy (NMR, IR) | Structural elucidation | Reactivity with sample holders/detectors | In-situ/operando spectroscopy, matrix isolation | researchgate.netsmolecule.com |
| Mass Spectrometry (MS) | Identification, quantification | Sample introduction, fragmentation patterns | Advanced MS techniques for reactive species | acs.org |
| Quantum Chemistry | Property prediction | Validation against experimental data | Development of more accurate theoretical models | researchgate.netunlp.edu.ar |
Future advancements in analytical characterization are crucial for understanding the fundamental chemistry of chlorine fluorides. This includes the development of specialized in-situ or operando analytical techniques that can monitor these compounds under reaction conditions without causing degradation. Innovations in spectroscopic methods, such as matrix isolation spectroscopy or advanced mass spectrometry techniques capable of handling highly reactive species, are also essential. Furthermore, the development of robust sampling and containment systems for analytical instruments will be key to obtaining reliable data and validating theoretical predictions, thereby advancing the field.
Q & A
Q. What are the critical safety protocols for synthesizing chlorine trifluoride (ClF₃) in laboratory settings?
Chlorine trifluoride is highly reactive and requires stringent safety measures. Researchers must use inert gas environments (e.g., argon) and corrosion-resistant equipment (e.g., nickel alloys) to prevent violent reactions with organic materials or moisture. Experimental setups should include remote-controlled systems for handling and quenching excess ClF₃, as direct exposure can cause severe burns or fatal inhalation injuries . Pre-experiment risk assessments must align with NIOSH guidelines for acute toxicity evaluation .
Q. How can researchers accurately quantify chlorine fluoride compounds in complex matrices?
Analytical methods such as ion chromatography (IC) with suppressed conductivity detection or gas chromatography-mass spectrometry (GC-MS) are recommended for separating and quantifying chlorine fluorides. Pre-treatment steps, including derivatization or matrix digestion, are critical to release bound fluoride ions. However, older studies often lack standardized protocols for sample preparation, leading to variability; newer techniques like high-resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) improve sensitivity for trace analysis .
Q. What methodologies are used to assess the acute toxicity of this compound vapors in animal models?
Inhalation studies typically employ whole-body exposure chambers with real-time monitoring of ClF₃ concentrations (ppm). Endpoints include histopathological analysis of lung tissue (e.g., edema, fibrosis) and biomarkers like inflammatory cytokines (IL-6, TNF-α). Researchers must account for species-specific differences in respiratory physiology; for example, rabbits exhibit delayed pulmonary responses compared to rodents .
Advanced Research Questions
Q. How can conflicting data on this compound’s genotoxicity be resolved?
Discrepancies arise from variations in experimental design, such as fluoride release efficiency from biological matrices or inconsistent exposure durations. A meta-analysis approach, weighted by study quality (e.g., sample size, controls), is recommended. Re-evaluating older data using modern techniques (e.g., CRISPR-based mutagenicity assays) can clarify dose-response relationships .
Q. What experimental designs mitigate confounding factors in this compound inhalation studies?
Controlled-environment studies using modular exposure systems (e.g., partitioned chambers for pre/post-exposure monitoring) reduce cross-contamination risks. Researchers should incorporate sham-exposed control groups and standardized post-mortem protocols to distinguish between direct chemical effects and secondary infections .
Q. How can biomarkers of chronic fluoride exposure be validated for this compound research?
Proteomic profiling (e.g., SELDI-TOF) of serum or urine samples can identify fluoride-specific biomarkers, such as altered osteocalcin isoforms. Collaborative studies using certified reference materials (CRMs) are essential to establish inter-laboratory reproducibility .
Q. What criteria should guide the selection of studies for systematic reviews on this compound’s health impacts?
Use the Fluoride Science Quality Assessment Worksheet to evaluate study relevance, validity, and rigor. Prioritize peer-reviewed studies with transparent methodologies, dose documentation, and conflict-of-interest disclosures. Exclude studies with unverified fluoride quantification or inadequate statistical power .
Q. How does chlorine trifluoride’s thermal decomposition affect its reactivity in high-temperature applications?
At temperatures >300°C, ClF₃ decomposes into ClF and F₂, altering its oxidative capacity. Researchers must characterize decomposition byproducts via in situ Raman spectroscopy and thermogravimetric analysis (TGA) to model reaction kinetics accurately .
Q. What interdisciplinary approaches address knowledge gaps in chlorine-fluoride interactions with biological systems?
Integrate computational chemistry (e.g., DFT calculations of ClF₃-protein interactions) with in vitro models (e.g., 3D lung organoids) to predict mechanisms of toxicity. Cross-validation with epidemiological data on occupational exposure cohorts enhances translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
